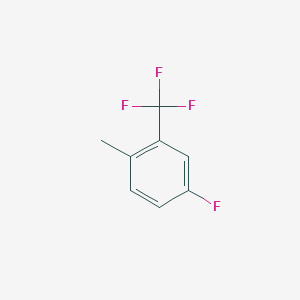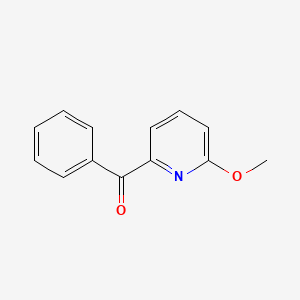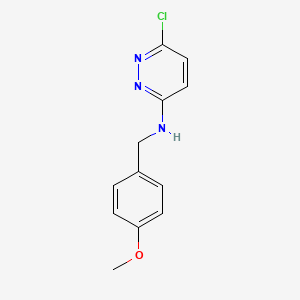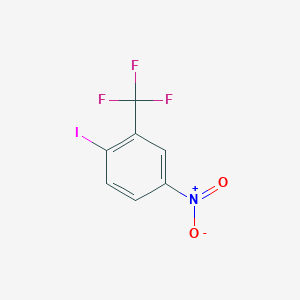
(Z)-1-(3-chlorophenyl)-3-(dimethylamino)prop-2-en-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Z)-1-(3-chlorophenyl)-3-(dimethylamino)prop-2-en-1-one is an organic compound that belongs to the class of chalcones Chalcones are aromatic ketones with two phenyl rings that are known for their diverse biological activities
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-1-(3-chlorophenyl)-3-(dimethylamino)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 3-chlorobenzaldehyde and 3-(dimethylamino)acetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually conducted in an ethanol or methanol solvent at room temperature or slightly elevated temperatures.
Industrial Production Methods
For industrial-scale production, the same Claisen-Schmidt condensation reaction can be employed, but with optimized conditions to increase yield and purity. Continuous flow reactors and automated systems may be used to ensure consistent production. The reaction mixture is then purified using techniques such as recrystallization or column chromatography.
化学反応の分析
Types of Reactions
(Z)-1-(3-chlorophenyl)-3-(dimethylamino)prop-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperoxybenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield epoxides, while reduction can produce alcohols or amines. Substitution reactions can lead to a variety of substituted chalcones.
科学的研究の応用
Chemistry: It can be used as a starting material for the synthesis of more complex organic molecules.
Biology: Chalcones, including this compound, are studied for their potential biological activities, such as anti-inflammatory, antimicrobial, and anticancer properties.
Medicine: Research into the pharmacological effects of chalcones may lead to the development of new therapeutic agents.
Industry: The compound may be used in the development of new materials or as an intermediate in chemical manufacturing processes.
作用機序
The mechanism of action of (Z)-1-(3-chlorophenyl)-3-(dimethylamino)prop-2-en-1-one is not well-documented, but it is likely to involve interactions with various molecular targets and pathways. Chalcones are known to interact with enzymes, receptors, and other proteins, leading to a range of biological effects. The specific molecular targets and pathways involved would depend on the particular biological activity being studied.
類似化合物との比較
Similar Compounds
(2E)-1-(3-chlorophenyl)-3-(dimethylamino)prop-2-en-1-one: An isomer with a different configuration around the double bond.
(2Z)-1-(4-chlorophenyl)-3-(dimethylamino)prop-2-en-1-one: A compound with a chlorine atom in a different position on the phenyl ring.
(2Z)-1-(3-chlorophenyl)-3-(methylamino)prop-2-en-1-one: A compound with a different substitution on the amino group.
Uniqueness
The uniqueness of (Z)-1-(3-chlorophenyl)-3-(dimethylamino)prop-2-en-1-one lies in its specific combination of functional groups and its configuration. These features may confer distinct chemical reactivity and biological activity compared to similar compounds.
特性
分子式 |
C11H12ClNO |
|---|---|
分子量 |
209.67 g/mol |
IUPAC名 |
(Z)-1-(3-chlorophenyl)-3-(dimethylamino)prop-2-en-1-one |
InChI |
InChI=1S/C11H12ClNO/c1-13(2)7-6-11(14)9-4-3-5-10(12)8-9/h3-8H,1-2H3/b7-6- |
InChIキー |
LDBZHHVGVAIVBT-SREVYHEPSA-N |
異性体SMILES |
CN(C)/C=C\C(=O)C1=CC(=CC=C1)Cl |
正規SMILES |
CN(C)C=CC(=O)C1=CC(=CC=C1)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


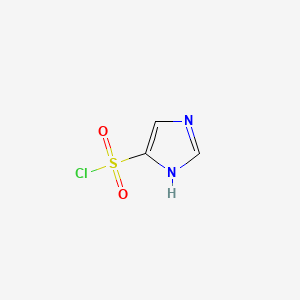
![Benzenamine, 3-chloro-4-[(methylphenyl)thio]-](/img/structure/B1319148.png)

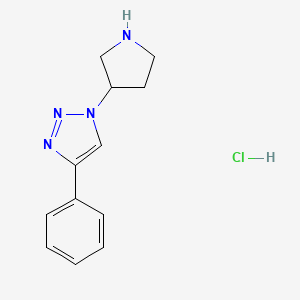
![5-Iodobenzo[d]thiazole](/img/structure/B1319155.png)

![2-Chloro-4-[3-(trifluoromethyl)phenoxy]pyrimidine](/img/structure/B1319158.png)
![6-Fluorobenzo[b]thiophene](/img/structure/B1319161.png)

